Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of two chlorine atoms, a methoxy group, and an ethyl ester group attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate typically involves the reaction of 4,5-dichloro-8-methoxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 4,5-dichloro-8-methoxyquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of quinoline derivatives’ biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
- 4,5-Dichloro-8-methoxyquinoline-3-carboxylic acid
Uniqueness
Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate is unique due to the presence of two chlorine atoms and a methoxy group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
1019345-45-9 |
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Molecular Formula |
C13H11Cl2NO3 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-19-13(17)7-6-16-12-9(18-2)5-4-8(14)10(12)11(7)15/h4-6H,3H2,1-2H3 |
InChI Key |
AGBHYOGNFFMSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)Cl |
Origin of Product |
United States |
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